

Cyclopropanecarbohydrazide: A Technical Guide for Drug Discovery and Development

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Compound of Interest

Compound Name: **Cyclopropanecarbohydrazide**

Cat. No.: **B1346824**

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This technical guide provides an in-depth overview of **cyclopropanecarbohydrazide**, a versatile building block in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identifiers, synthesis, and burgeoning role in the development of novel therapeutic agents. The unique structural and electronic properties of the cyclopropane ring offer significant advantages in drug design, including enhanced metabolic stability and target-binding affinity.

Core Chemical Identifiers

Cyclopropanecarbohydrazide is a compound of interest due to the presence of a strained three-membered ring, which imparts unique conformational rigidity and electronic properties.[\[1\]](#) This has led to its increasing use in drug development to enhance potency, reduce off-target effects, and improve pharmacokinetic profiles.[\[2\]](#)

Identifier	Value
CAS Number	6952-93-8
Molecular Formula	C ₄ H ₈ N ₂ O
IUPAC Name	cyclopropanecarbohydrazide
InChI	InChI=1S/C4H8N2O/c5-6-4(7)3-1-2-3/h3H,1-2,5H2,(H,6,7)
InChIKey	JFYKIEHOOZWARC-UHFFFAOYSA-N
SMILES	C1CC1C(=O)NN
Synonyms	Cyclopropanecarboxylic acid hydrazide, (Cyclopropylcarbonyl)hydrazine, 1- (Cyclopropylcarbonyl)hydrazine, NSC 70850

Synthesis Protocols

The synthesis of carbohydrazides generally involves the reaction of an ester with hydrazine hydrate.^[3] While a specific detailed protocol for the parent **cyclopropanecarbohydrazide** is not readily available in the cited literature, a general and analogous procedure is outlined for a related compound, cis-Cyclopropane-1,2-dicarbohydrazide. This process typically involves two main steps: the formation of the cyclopropane ring and the subsequent reaction with hydrazine hydrate.^[4]

A common method for forming the cyclopropane ring is through a cyclopropanation reaction of maleic or fumaric acid derivatives.^[4] Following the formation of the corresponding dicarboxylic acid or its ester, the hydrazide is formed by refluxing with hydrazine hydrate in a suitable solvent like ethanol.^[4] Purification is typically achieved through recrystallization or column chromatography.^[4]

Applications in Drug Development

The rigid conformation of the cyclopropane ring is a key advantage in medicinal chemistry, allowing for precise spatial arrangement of functional groups to enhance binding to biological targets such as enzymes and receptors.^[1] This can lead to increased potency and selectivity.

[1] Furthermore, the cyclopropane moiety is generally more resistant to metabolic degradation compared to linear aliphatic chains, potentially leading to a longer drug half-life.[1]

Antimicrobial Activity

Derivatives of **cyclopropanecarbohydrazide** have demonstrated promising antimicrobial properties. In a study investigating amide derivatives, several compounds exhibited moderate to excellent activity against various pathogens.

Table 1: In Vitro Antimicrobial Activity of Cyclopropane Amide Derivatives (MIC₈₀, $\mu\text{g/mL}$)[5]

Compound	<i>Staphylococcus aureus</i>	<i>Escherichia coli</i>	<i>Candida albicans</i>
F5	>128	128	64
F7	>128	>128	32
F8	>128	>128	16
F9	>128	32	32
F22	>128	>128	64
F23	>128	>128	64
F24	>128	>128	16
F31	>128	64	>128
F32	>128	>128	32
F42	>128	>128	16
F45	>128	64	>128
F49	>128	>128	32
F50	>128	>128	32
F51	>128	>128	64
F53	>128	128	>128
Ciprofloxacin	-	2	-
Fluconazole	-	-	2

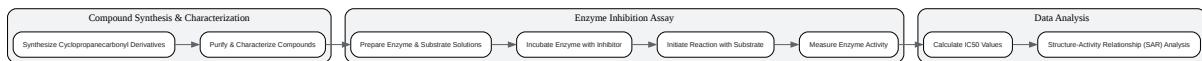
Note: Only compounds with notable activity are listed. For a comprehensive list, please refer to the source.

The in vitro antimicrobial activities of the synthesized cyclopropane amide derivatives were determined by measuring the minimum 80% inhibition concentration (MIC_{80}) value using a microdilution method. Ciprofloxacin and fluconazole were used as positive controls for antibacterial and antifungal assays, respectively.

Enzyme Inhibition

Cyclopropanecarbonyl derivatives have been identified as potent inhibitors of enzymes such as 4-hydroxyphenylpyruvate dioxygenase and dihydroorotate dehydrogenase.[6] The inhibitory potency of these derivatives was found to be significantly higher than their corresponding isopropylcarbonyl analogs.[6]

The proposed mechanism for this enhanced activity involves the ability of the cyclopropanecarbonyl moiety to engage in metal chelating and hydrogen bonding interactions within the enzyme's active site. These interactions are believed to lock the cyclopropyl group into a fixed, bisected conformation, which is a more favorable orientation for potent inhibition.[6]



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